
3-Fluoro-6-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine atoms into the picolinaldehyde structure. One common method involves the fluorination of 6-(trifluoromethyl)picolinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-(trifluoromethyl)picolinaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Fluoro-6-(trifluoromethyl)picolinic acid.
Reduction: 3-Fluoro-6-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)picolinaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)picolinaldehyde
- 3-Fluoro-4-(trifluoromethyl)picolinaldehyde
- 3-Fluoro-2-(trifluoromethyl)picolinaldehyde
Uniqueness
3-Fluoro-6-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the picolinaldehyde structure. This unique arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.
Biological Activity
3-Fluoro-6-(trifluoromethyl)picolinaldehyde (CAS No. 1227585-11-6) is a fluorinated compound that has garnered attention for its potential biological activities. The unique structural features, including a trifluoromethyl group and an aldehyde functional group, contribute to its reactivity and interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The compound is characterized by:
- Molecular Formula : C7H4F4N1O
- Molecular Weight : Approximately 201.1 g/mol
The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, making it a candidate for various biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation or inhibition of enzyme activity. Additionally, the fluorine atoms can enhance binding affinity and selectivity for certain molecular targets .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been used as a probe to study aldehyde dehydrogenases, which play crucial roles in detoxification processes .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's lipophilicity may facilitate its penetration into bacterial membranes, enhancing its efficacy as an antimicrobial agent .
Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
3-Fluoro-5-(trifluoromethyl)picolinaldehyde | Fluorine at position 5 | Moderate enzyme inhibition |
3-Fluoro-4-(trifluoromethyl)picolinaldehyde | Fluorine at position 4 | Antimicrobial properties |
3-Fluoro-2-(trifluoromethyl)picolinaldehyde | Fluorine at position 2 | Limited biological studies |
The distinct positioning of the trifluoromethyl and fluorine groups in this compound enhances its metabolic stability and lipophilicity compared to its analogs .
Properties
IUPAC Name |
3-fluoro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKUSSWPEAJRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.